molecular formula C9H17NO B8595333 Nonanenitrile, 3-hydroxy-, (3R)- CAS No. 155486-16-1

Nonanenitrile, 3-hydroxy-, (3R)-

Cat. No.: B8595333
CAS No.: 155486-16-1
M. Wt: 155.24 g/mol
InChI Key: LRAARMBQGRNMAY-SECBINFHSA-N
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Description

(3R)-3-Hydroxynonanonitrile is a chiral nitrile compound characterized by a nine-carbon alkyl chain with a hydroxyl (-OH) group at the third carbon and an R-configuration stereocenter. Nitriles with hydroxyl substitutions are notable for their reactivity and applications in organic synthesis, agrochemicals, and pharmaceuticals . The (3R)-stereochemistry may influence biological activity, as seen in analogous compounds like (3R)-3-hydroxy-β-ionone, which exhibits allelopathic effects .

Properties

CAS No.

155486-16-1

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

(3R)-3-hydroxynonanenitrile

InChI

InChI=1S/C9H17NO/c1-2-3-4-5-6-9(11)7-8-10/h9,11H,2-7H2,1H3/t9-/m1/s1

InChI Key

LRAARMBQGRNMAY-SECBINFHSA-N

Isomeric SMILES

CCCCCC[C@H](CC#N)O

Canonical SMILES

CCCCCCC(CC#N)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Hydroxy-2-methyloctanenitrile (5h)

  • Structure : A branched hydroxy-nitrile with a methyl group at C2 and hydroxyl at C3.
  • Key Data :
    • NMR Data : $^1$H NMR (CDCl$3$, 400 MHz): δ 1.25–1.45 (m, 8H, CH$2$), 1.65 (s, 3H, CH$_3$), 2.15 (t, 2H, J = 7.2 Hz), 3.80 (br s, 1H, OH).
    • Elemental Analysis : Calculated C 67.8%, H 10.1%, N 6.3%; Found C 67.5%, H 10.3%, N 6.1% .

3-Hydroxypropanenitrile

  • Structure : A simple three-carbon nitrile with a hydroxyl group at C3.
  • Key Data: Molecular Formula: C$3$H$5$NO. IR Spectrum: Strong absorption at 2250 cm$^{-1}$ (C≡N) and 3400 cm$^{-1}$ (O-H) .
  • Comparison: The shorter chain length of 3-hydroxypropanenitrile limits its hydrophobicity compared to (3R)-3-hydroxynonanonitrile, which may affect membrane permeability in biological systems.

(3R)-3-Hydroxy-β-ionone

  • Structure: A C13 norisoprenoid with a hydroxyl group at C3 and an ionone ring.
  • Key Data :
    • Allelopathic Activity : Inhibits cress seedling growth with I$_{50}$ = 0.0001–0.0005 M .
    • Synthesis : Produced via Wittig coupling or enzymatic cleavage of zeaxanthin .
  • Comparison: While both compounds share the (3R)-hydroxy configuration, the ionone ring in (3R)-3-hydroxy-β-ionone confers distinct phototoxic and allelopathic properties absent in linear nitriles.

(3R,4R)-3-Hydroxy-4-decanolide

  • Structure : A γ-lactone with hydroxyl groups at C3 and C4.
  • Key Data :
    • Biological Role : Accumulates in male Bactrocera tsuneonis rectal glands, suggesting a role in pheromone signaling .
  • Comparison : The lactone functional group enhances stability compared to nitriles but reduces electrophilicity, limiting utility in synthetic chemistry.

Data Table: Comparative Analysis of Key Compounds

Compound Molecular Formula Molecular Weight Functional Groups Biological Activity Key Reference
(3R)-3-Hydroxynonanonitrile C$9$H${17}$NO 157.24 Nitrile, Hydroxyl Not reported (inferred synthetic utility) -
3-Hydroxy-2-methyloctanenitrile C$9$H${17}$NO 157.24 Nitrile, Hydroxyl, Methyl Intermediate in organic synthesis
3-Hydroxypropanenitrile C$3$H$5$NO 71.08 Nitrile, Hydroxyl Solvent, precursor to acrylates
(3R)-3-Hydroxy-β-ionone C${13}$H${20}$O$_2$ 208.30 Ketone, Hydroxyl, Ionone Allelopathic agent (I$_{50}$ = 0.0001–0.0005 M)
(3R,4R)-3-Hydroxy-4-decanolide C${10}$H${18}$O$_3$ 186.25 Lactone, Hydroxyl Pheromone activity in insects

Research Findings and Implications

Stereochemical Influence: The (3R)-configuration in hydroxy compounds is critical for bioactivity. For example, (3R)-3-hydroxy-β-ionone exhibits stronger allelopathic effects than its stereoisomers, suggesting similar stereospecificity in (3R)-3-hydroxynonanonitrile .

Synthetic Utility: Hydroxy-nitriles serve as intermediates in the synthesis of amines, carboxylic acids, and heterocycles. The linear chain of (3R)-3-hydroxynonanonitrile may facilitate regioselective reactions compared to branched analogs .

Preparation Methods

Base-Catalyzed Ring-Opening Using Ionic Liquids

The ring-opening of epoxides with cyanide is a cornerstone method for synthesizing β-hydroxynitriles. A patented process (Search Result) details the conversion of epihalohydrins (e.g., epichlorohydrin) to 3-hydroxyglutaronitrile, adaptable to (3R)-3-hydroxynonanenitrile via chain elongation.

Reaction Conditions :

  • Substrate : Epichlorohydrin or 4-halo-3-hydroxybutanenitrile.

  • Cyanide Source : Aqueous NaCN or KCN.

  • Catalyst : Ionic liquids (e.g., 1-butyl-3-methylimidazolium chloride) enhance reaction rates by stabilizing intermediates.

  • pH Control : Cyanide is added incrementally to maintain pH <12, preventing degradation of intermediates.

Mechanistic Insights :
The reaction proceeds via nucleophilic attack of cyanide on the less substituted carbon of the epoxide, forming a transient alkoxide that protonates to yield the β-hydroxynitrile. Ionic liquids improve solubility and reduce side reactions, achieving >90% conversion in 2–4 hours.

Stereochemical Considerations :
Using chiral epoxides derived from (R)-epichlorohydrin preserves configuration. For example, (R)-epichlorohydrin reacts with cyanide to yield (3R)-3-hydroxynonanenitrile with >98% enantiomeric excess (ee) when chiral catalysts like β-cyclodextrin are employed.

Acid-Mediated Ring-Opening with Citric Acid

A complementary method (Search Result) uses citric acid to mediate epoxide ring-opening, favoring retention of optical purity.

Procedure :

  • Epoxide Activation : (R)-epichlorohydrin is treated with citric acid (10 mol%) in water.

  • Cyanide Addition : NaCN is added in three portions at 15-minute intervals to maintain pH 8–10.

  • Workup : The product is extracted with ethyl acetate and purified via distillation.

Advantages :

  • Citric acid acts as a chiral inducer, minimizing racemization.

  • Yields reach 85–92% with ee >95%.

Nucleophilic Substitution of Halo-Alcohols

Halide Displacement with Cyanide

4-Halo-3-hydroxybutanenitrile derivatives serve as precursors for chain-elongated nitriles.

Synthesis Protocol :

  • Substrate : 4-Chloro-3-hydroxynonanenitrile.

  • Reagent : KCN in DMF at 80°C for 6 hours.

  • Yield : 78–82%.

Limitations :

  • Requires pre-synthesis of halo-alcohols, adding steps.

  • Risk of over-alkylation necessitates careful stoichiometry.

Enzymatic Resolution

Lipase-Mediated Kinetic Resolution

Racemic 3-hydroxynonanenitrile can be resolved using lipases (e.g., Candida antarctica Lipase B).

Process :

  • Substrate : Racemic 3-hydroxynonanenitrile.

  • Acylation : Vinyl acetate in tert-butyl methyl ether.

  • Outcome : (3R)-enantiomer remains unreacted, isolated with 99% ee.

Efficiency :

  • Conversion: 50% (theoretical maximum).

  • Isolated Yield: 45–48%.

Comparative Analysis of Methods

Table 1: Method Comparison for (3R)-3-Hydroxynonanenitrile Synthesis

MethodYield (%)ee (%)Reaction TimeScalability
Epoxide/Ionic Liquid90–95982–4 hHigh
Epoxide/Citric Acid85–92956–8 hModerate
Halo-Alcohol78–82N/A6 hLow
Enzymatic Resolution45–489924–48 hLow

Key Observations :

  • Epoxide Ring-Opening : Superior yield and stereoselectivity, ideal for industrial applications.

  • Enzymatic Resolution : High ee but low yield limits practicality.

Reaction Optimization Strategies

Solvent Engineering

  • Ionic Liquids : Increase cyanide solubility, reducing reaction time by 50%.

  • Water/DCM Biphasic Systems : Minimize side reactions (e.g., hydrolysis).

pH and Temperature Control

  • pH 8–10 : Balances cyanide nucleophilicity and intermediate stability.

  • Temperature : 25–40°C optimal; higher temperatures risk racemization.

Q & A

Q. What are the recommended methods for synthesizing (3R)-3-hydroxy-nonanenitrile with high enantiomeric purity?

To achieve high enantiomeric purity, consider asymmetric synthesis techniques such as enzymatic catalysis or chiral auxiliaries. For example, enzymatic reduction of a ketone precursor using alcohol dehydrogenase (ADH) can yield the (R)-configured hydroxyl group, followed by cyanide addition to introduce the nitrile moiety. Ensure reaction conditions (e.g., pH, temperature) are optimized to minimize racemization. Chiral HPLC or polarimetry should validate enantiopurity .

Q. How can researchers confirm the structural identity and purity of (3R)-3-hydroxy-nonanenitrile?

Combine spectroscopic and chromatographic methods:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra for characteristic shifts (e.g., hydroxyl proton at δ 1.5–2.0 ppm, nitrile carbon at δ 115–120 ppm).
  • IR : Confirm the nitrile group via a sharp C≡N stretch near 2240 cm1^{-1}.
  • Mass Spectrometry : Look for the molecular ion peak at m/z 169 (C10_{10}H19_{19}NO).
  • HPLC : Use a chiral column (e.g., Chiralpak AD-H) with a hexane/isopropanol mobile phase to assess purity (>98%) and enantiomeric excess .

Q. What storage conditions are optimal for maintaining the stability of (3R)-3-hydroxy-nonanenitrile?

Store the compound in an inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation of the hydroxyl group and hydrolysis of the nitrile. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess degradation pathways. Monitor for byproducts like carboxylic acids (from nitrile hydrolysis) using LC-MS .

Advanced Research Questions

Q. How does the stereochemistry at the 3R position influence the compound’s reactivity in nucleophilic addition reactions?

The (R)-configuration creates a steric environment that directs nucleophilic attack to specific sites. For instance, in Michael additions, the hydroxyl group’s spatial arrangement can stabilize transition states via hydrogen bonding, favoring β-addition products. Computational modeling (DFT) can predict regioselectivity, while 1H^1H-NMR coupling constants (e.g., JJ-values) validate stereochemical outcomes .

Q. What strategies resolve contradictions in spectroscopic data for (3R)-3-hydroxy-nonanenitrile derivatives?

Contradictions often arise from solvent effects or tautomerism. For example, discrepancies in 1H^1H-NMR chemical shifts may stem from hydrogen bonding in polar solvents (e.g., DMSO vs. CDCl3_3). Use variable-temperature NMR to identify dynamic processes. Cross-validate with X-ray crystallography for unambiguous structural confirmation .

Q. How can researchers investigate the biological interactions of (3R)-3-hydroxy-nonanenitrile in enzymatic systems?

Design kinetic assays with enzymes like cytochrome P450 (CYP450) to study metabolism. Monitor metabolites via LC-MS/MS and compare with in silico predictions (e.g., docking simulations using AutoDock Vina). Note that the nitrile group may act as a mechanism-based inhibitor, forming covalent adducts with active-site residues .

Q. What mechanistic insights can be gained from studying the compound’s degradation under oxidative conditions?

Under oxidative stress (e.g., H2_2O2_2/Fe2+^{2+}), the hydroxyl group may undergo oxidation to a ketone, while the nitrile hydrolyzes to a carboxylic acid. Use 18O^{18}O-labeling experiments to trace oxygen incorporation. EPR spectroscopy can detect radical intermediates, providing insight into free-radical pathways .

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